molecular formula C17H14BrNO5 B5044003 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol CAS No. 5664-90-4

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol

Cat. No.: B5044003
CAS No.: 5664-90-4
M. Wt: 392.2 g/mol
InChI Key: VRBVDQFFZKACNF-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol is a phenolic compound characterized by a central phenol ring substituted with a bromo group at position 4, a nitro group at position 6, and a bis(5-methylfuran-2-yl)methyl moiety at position 2.

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO5/c1-9-3-5-14(23-9)16(15-6-4-10(2)24-15)12-7-11(18)8-13(17(12)20)19(21)22/h3-8,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVDQFFZKACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372839
Record name 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-90-4
Record name 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol typically involves multiple steps. One common method starts with the preparation of 5-methylfurfural, which is then subjected to a series of reactions including bromination, nitration, and coupling reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of 4-bromo-6-nitrophenol exhibit antimicrobial activity. The unique structure of 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol allows it to interact with various biological targets, potentially leading to the development of new antimicrobial agents or anticancer drugs. Studies have shown that compounds with similar structural motifs can inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism through which this compound may exert its effects involves the interaction of the nitro group with cellular components, leading to reactive intermediates that can affect cellular pathways. This interaction could inhibit specific enzymes or receptors involved in disease processes .

Industrial Applications

Catalysis

In industrial chemistry, this compound can serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its application in the synthesis of complex organic molecules makes it valuable in pharmaceutical manufacturing and materials science.

Material Development

The compound's properties allow it to be explored as a building block for new materials, particularly in creating polymers or composites that require specific thermal or mechanical properties. Its high LogP suggests potential use in developing hydrophobic materials .

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
    • Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
    • Reference : Journal of Antimicrobial Agents (2023).
  • Cancer Cell Line Inhibition
    • Objective : Assessing the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction.
    • Reference : Cancer Research Journal (2024).

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan rings may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol and related compounds:

Compound Name Substituents on Phenol Ring Functional Groups Molecular Formula Key References
This compound 4-Br, 6-NO₂, 2-[Bis(5-methylfuran-2-yl)methyl] Phenol, nitro, bromo, furan C₁₈H₁₅BrNO₄
4-Bromo-2-fluoro-6-nitrophenol 4-Br, 6-NO₂, 2-F Phenol, nitro, bromo, fluoro C₆H₃BrFNO₃
2-Bromo-4-(methylsulfonyl)-6-nitrophenol 4-CH₃SO₂, 6-NO₂, 2-Br Phenol, nitro, bromo, sulfonyl C₇H₆BrNO₅S
4-Benzyl-2-{[(2-hydroxy-5-methylphenyl)imino]methyl}-6-nitrophenol 4-Benzyl, 6-NO₂, iminomethyl, 2-hydroxy-5-methyl Phenol, nitro, benzyl, imine C₂₁H₁₈N₂O₄
Triazolo[1,5-a]pyridine derivatives (e.g., 4d) Furan, methoxy, sugar, or acetyl substituents Triazole, pyridine, nitrile, furan Varies (e.g., C₂₃H₁₇N₅O₃)

Key Observations:

  • Substituent Diversity : The target compound’s bis-furan group contrasts with simpler halogen (e.g., fluoro in ) or sulfonyl (e.g., methylsulfonyl in ) substituents.
  • Electronic Effects: The nitro and bromo groups create a strong electron-withdrawing environment, while the bis-furan moiety may donate electrons via resonance, moderating acidity compared to analogs like 4-bromo-2-fluoro-6-nitrophenol .
  • Steric Effects : The bulky bis-furan group likely reduces solubility in polar solvents compared to smaller substituents (e.g., fluoro or methylsulfonyl).

Reactivity Trends :

  • Acidity: The target compound’s acidity is expected to be lower than 4-bromo-2-fluoro-6-nitrophenol due to electron donation from the bis-furan group, countering the electron-withdrawing effects of Br and NO₂.
  • Nucleophilic Substitution : The bromo group at position 4 may undergo substitution reactions, though steric hindrance from the bis-furan group could slow kinetics compared to less hindered analogs.

Physical Properties and Spectral Data

  • Melting Points : Triazolo[1,5-a]pyridine derivatives with furan substituents exhibit high melting points (210–273°C) , suggesting that the target compound may similarly have a high melting point due to rigid aromatic systems.
  • Spectroscopy: IR: Expected peaks for -OH (phenol, ~3300 cm⁻¹), NO₂ (~1520 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) . NMR: Distinct signals for furan protons (~6.0–7.5 ppm) and aromatic protons deshielded by nitro and bromo groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol?

  • Methodology :

  • Furan incorporation : Condensation reactions with 5-methylfuran-2-carbaldehyde derivatives, as seen in the synthesis of triazolo[1,5-a]pyridines via reactions with aldehydes (e.g., aromatic or sugar-based aldehydes) .
  • Bromination : Use of brominating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) for regioselective bromination, as demonstrated in brominated phenolic intermediates .
  • Nitration : Controlled nitration using mixed acids (e.g., HNO₃/H₂SO₄) or acetyl nitrate in polar solvents to avoid over-nitration .
    • Example : details bromination at room temperature using NBS, followed by purification via silica chromatography.

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Key Techniques :

  • ¹H/¹³C NMR : Signals for furan methyl groups (~δ 2.3 ppm), aromatic protons (δ 6.5–8.0 ppm), and nitro/bromo substituents (distinct splitting patterns) .
  • IR Spectroscopy : Peaks for nitro groups (~1520 cm⁻¹, asymmetric stretching) and phenolic O–H (~3200 cm⁻¹) .
  • Melting Point : Used to assess purity (e.g., derivatives in have melting points >200°C).
    • Data Cross-Validation : Combine NMR, IR, and elemental analysis to confirm molecular structure .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

  • Application :

  • Structure Solution : SHELXT automates space-group determination and initial phase estimation for single-crystal data .
  • Refinement : SHELXL handles high-resolution or twinned data, with features like anisotropic displacement parameters and hydrogen-bond optimization .
  • Validation : Use the WinGX suite (ORTEP-3 integration) for graphical representation and disorder modeling .
    • Example : SHELXL’s restraint options can resolve ambiguities in furan ring orientations .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. XRD)?

  • Approach :

  • Multi-Technique Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries.
  • Dynamic Effects : Account for solvent-induced shifts in NMR by referencing data acquired in deuterated solvents .
  • Torsional Flexibility : Use SHELXL’s TWIN/BASF commands to model rotational disorders in furan groups .

Q. How can reaction yields for bromination and nitration steps be optimized?

  • Optimization Parameters :

  • Temperature : Bromination at 0–25°C minimizes side reactions (e.g., di-bromination) .
  • Catalysts : Piperidine or acetic acid catalyzes furan-aldehyde condensations .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nitration regioselectivity .
    • Example : achieved nitration at –10°C using a HNO₃/H₂SO₄ mixture to prevent decomposition.

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Common Issues :

  • Over-Bromination : Controlled stoichiometry of NBS (1.1–1.2 eq.) and short reaction times .
  • Nitro Group Migration : Use steric hindrance (e.g., bulky furan groups) to direct nitration to the para position .
  • By-Product Removal : Silica chromatography (hexane/ethyl acetate gradients) separates nitro derivatives from unreacted precursors .

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